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Navigating TDI-11055 Administration: A Technical Guide for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	TDI-11055	
Cat. No.:	B12363261	Get Quote

For researchers and drug development professionals working with the potent and orally bioavailable ENL/AF9 YEATS domain inhibitor, **TDI-11055**, successful in vivo studies hinge on appropriate solubility and formulation. This technical support center provides essential guidance, troubleshooting tips, and frequently asked questions to ensure the effective use of **TDI-11055** in preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of TDI-11055?

For in vitro applications, **TDI-11055** can be dissolved in dimethyl sulfoxide (DMSO). Commercial suppliers indicate a solubility of up to 100 mg/mL in DMSO, though sonication may be required to achieve this concentration.[1][2] For cellular assays, it is crucial to ensure the final DMSO concentration in the culture medium does not exceed levels that could induce toxicity or off-target effects, typically below 0.1%.

Q2: How should I formulate **TDI-11055** for oral administration in mice?

A successfully used formulation for oral gavage in mice consists of a solution of 5% DMSO and 95% of 10% (w/v) Kleptose® HPB in water.[3] This vehicle is designed to enhance the solubility and bioavailability of the compound for in vivo studies.

Q3: What is the reported oral bioavailability of **TDI-11055**?







TDI-11055 has been demonstrated to have high oral bioavailability, with reports of F% (oral bioavailability) being greater than 100% in mice at doses of 30 to 100 mg/kg.[4] In rats, the oral bioavailability was reported as 31%.[5] This excellent absorption profile makes it a suitable candidate for oral administration in animal models.[4][5][6][7][8]

Q4: Has **TDI-11055** been shown to be effective in in vivo models?

Yes, oral treatment with **TDI-11055** has demonstrated efficacy in blocking disease progression in both cell line-derived and patient-derived xenograft (PDX) models of MLL-rearranged and NPM1-mutated acute myeloid leukemia (AML).[4][5][8]

Troubleshooting Guide



Issue	Potential Cause	Recommended Solution
Precipitation of TDI-11055 in aqueous solutions.	Low aqueous solubility of the compound.	For in vivo oral dosing, use the recommended formulation of 5% DMSO and 95% of 10% (w/v) Kleptose® HPB.[3] This co-solvent and cyclodextrin-based vehicle is designed to maintain solubility. For in vitro assays, ensure the final concentration of DMSO is sufficient to keep the compound in solution without affecting the cells.
Inconsistent results in animal studies.	Improper formulation leading to variable absorption.	Strictly adhere to the detailed formulation protocol. Ensure the Kleptose® HPB is fully dissolved before adding DMSO and TDI-11055. Prepare the formulation fresh before each use if stability is a concern.
Difficulty dissolving TDI-11055 in DMSO for stock solutions.	The compound may require energy to fully dissolve at high concentrations.	Use of an ultrasonic bath is recommended to aid in the dissolution of TDI-11055 in DMSO, particularly at higher concentrations.[1]

Quantitative Data Summary

Table 1: In Vitro Solubility of TDI-11055



Solvent	Concentration	Notes	Reference
DMSO	100 mg/mL (257.42 mM)	Ultrasonic assistance may be needed.	[1]
DMSO	80 mg/mL (205.94 mM)	Sonication is recommended.	[2]
DMSO	10 mM	No specific notes provided.	

Table 2: Pharmacokinetic Parameters of TDI-11055

Species	Dose	Route	Oral Bioavailabil ity (F%)	Half-life (t½)	Reference
Mice	30-100 mg/kg	Oral	>100%	~5 hours (at higher doses)	[4]
Rats	Not Specified	Oral	31%	Not Specified	[5]

Experimental Protocols Preparation of TDI-11055 Formulation for Oral Gavage in Mice

This protocol details the preparation of a **TDI-11055** formulation suitable for oral administration in preclinical mouse models, based on a successfully used vehicle.[3]

Materials:

- **TDI-11055** powder
- Dimethyl sulfoxide (DMSO)
- Kleptose® HPB (hydroxypropyl-β-cyclodextrin)
- Sterile water for injection



- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)

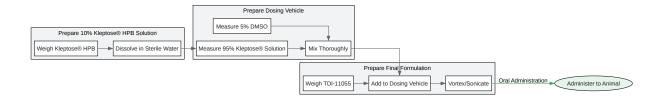
Procedure:

- Prepare the 10% (w/v) Kleptose® HPB solution:
 - Weigh the required amount of Kleptose® HPB.
 - In a sterile container, dissolve the Kleptose® HPB in sterile water to achieve a final concentration of 10% (w/v). For example, to make 10 mL of solution, dissolve 1 g of Kleptose® HPB in a final volume of 10 mL of sterile water.
 - Mix thoroughly until the Kleptose® HPB is completely dissolved. Gentle warming may aid dissolution.
- Prepare the dosing vehicle:
 - \circ In a sterile conical tube, combine 5% DMSO with 95% of the 10% (w/v) Kleptose® HPB solution. For example, to prepare 1 mL of the final vehicle, mix 50 μ L of DMSO with 950 μ L of the 10% Kleptose® HPB solution.
 - Vortex the mixture to ensure homogeneity.
- Prepare the final TDI-11055 formulation:
 - Weigh the required amount of TDI-11055 to achieve the desired final concentration in the dosing vehicle. The dosing volume for mice is typically 10 mL/kg.
 - Add the **TDI-11055** powder to the prepared dosing vehicle.
 - Vortex thoroughly to suspend the compound. If necessary, use a sonicator to aid in dissolution and create a homogenous suspension.
- Administration:



- Administer the formulation to the mice via oral gavage at the calculated dose volume based on their body weight.
- It is recommended to prepare the formulation fresh on the day of dosing.

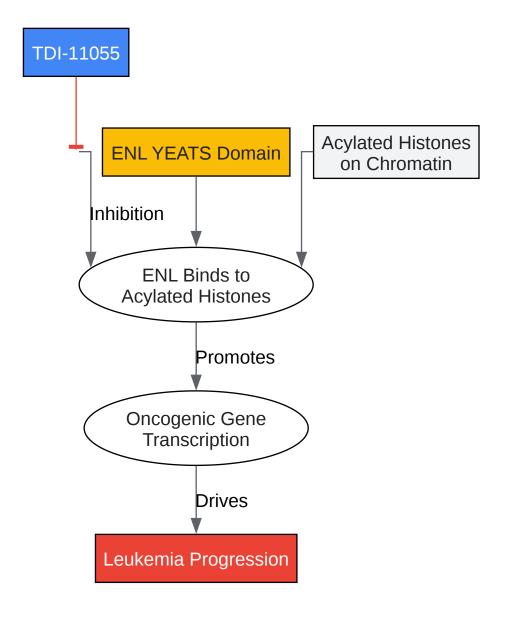
Visualized Workflows and Pathways



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Caption: Workflow for the preparation of **TDI-11055** for in vivo oral dosing.





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Caption: Mechanism of action of TDI-11055 in inhibiting ENL-driven oncogenesis.

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References

• 1. aacrjournals.org [aacrjournals.org]







- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lead Optimization of Small Molecule ENL YEATS Inhibitors to Enable In Vivo Studies: Discovery of TDI-11055 PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
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